3-Amino-4-hydroxyquinoline-2-carboxylic acid
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Overview
Description
3-Amino-4-hydroxyquinoline-2-carboxylic acid is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-hydroxyquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. For instance, the Gould-Jacob synthesis is a classical method used to construct the quinoline scaffold . This method typically involves the cyclization of aniline derivatives with β-ketoesters in the presence of a strong acid catalyst.
Another method involves the use of enaminones, which are reacted with isatin in the presence of a base such as potassium hydroxide or sodium hydroxide, followed by acidification to yield the desired quinoline-4-carboxylic acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that optimize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-hydroxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its corresponding dihydroquinoline form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinoline-2,4-dione derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
3-Amino-4-hydroxyquinoline-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-4-hydroxyquinoline-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as 2-oxoglutarate-dependent oxygenases, which play a role in epigenetic regulation and metabolic processes . The compound’s ability to chelate metal ions also contributes to its biological activity, particularly in inhibiting metalloproteinases and other metal-dependent enzymes .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyquinoline-2-carboxylic acid: This compound shares a similar quinoline scaffold but lacks the amino group at the 3-position.
4-Hydroxyquinoline-2-carboxylic acid: Similar to 3-Amino-4-hydroxyquinoline-2-carboxylic acid but without the amino group at the 3-position.
8-Hydroxyquinoline: A well-known quinoline derivative with significant biological activities, including antimicrobial and anticancer properties.
Uniqueness
This compound is unique due to the presence of both amino and hydroxy groups on the quinoline ring, which enhances its reactivity and potential for forming diverse derivatives. This structural feature allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively than its analogs.
Properties
CAS No. |
58401-44-8 |
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Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
3-amino-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-7-8(10(14)15)12-6-4-2-1-3-5(6)9(7)13/h1-4H,11H2,(H,12,13)(H,14,15) |
InChI Key |
DNWQXPXRAUBPCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)C(=O)O)N |
Origin of Product |
United States |
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